molecular formula C6H2BBrF6KN B12059560 Potassium 2-bromo-4-(trifluoromethyl)pyridine-3-trifluoroborate

Potassium 2-bromo-4-(trifluoromethyl)pyridine-3-trifluoroborate

Cat. No.: B12059560
M. Wt: 331.89 g/mol
InChI Key: WGDRKFJAJWNHQI-UHFFFAOYSA-N
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Description

Potassium 2-bromo-4-(trifluoromethyl)pyridine-3-trifluoroborate is a potassium trifluoroborate salt. It is a versatile compound widely used in organic synthesis, particularly in cross-coupling reactions. The compound’s unique structure, which includes a bromine atom, a trifluoromethyl group, and a trifluoroborate group, makes it highly reactive and useful in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2-bromo-4-(trifluoromethyl)pyridine-3-trifluoroborate can be synthesized through several methods. One common approach involves the reaction of 2-bromo-4-(trifluoromethyl)pyridine with potassium trifluoroborate under suitable conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-bromo-4-(trifluoromethyl)pyridine-3-trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are typically biaryl compounds .

Mechanism of Action

The mechanism of action of potassium 2-bromo-4-(trifluoromethyl)pyridine-3-trifluoroborate primarily involves its role as a reagent in cross-coupling reactions. The compound participates in the Suzuki-Miyaura coupling reaction, where it undergoes transmetalation with a palladium catalyst. This process involves the transfer of the trifluoroborate group to the palladium center, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 2-bromo-4-(trifluoromethyl)pyridine-3-trifluoroborate is unique due to its specific arrangement of functional groups, which provides distinct reactivity and selectivity in chemical reactions. The presence of both bromine and trifluoromethyl groups enhances its utility in various synthetic applications, making it a valuable reagent in organic chemistry .

Properties

Molecular Formula

C6H2BBrF6KN

Molecular Weight

331.89 g/mol

IUPAC Name

potassium;[2-bromo-4-(trifluoromethyl)pyridin-3-yl]-trifluoroboranuide

InChI

InChI=1S/C6H2BBrF6N.K/c8-5-4(7(12,13)14)3(1-2-15-5)6(9,10)11;/h1-2H;/q-1;+1

InChI Key

WGDRKFJAJWNHQI-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C=CN=C1Br)C(F)(F)F)(F)(F)F.[K+]

Origin of Product

United States

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